

# Spectroscopic Data of 1H-Pyrazole-3-carbaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1H-Pyrazole-3-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Pyrazole-3-carbaldehyde**, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles and presents key spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data for **1H-Pyrazole-3-carbaldehyde**, providing a clear and concise reference for its structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectral Data

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde H (CHO)	~9.4	Singlet	-
Pyrazole H4	~8.2	Singlet	-
Pyrazole NH	Variable	Broad Singlet	-

### <sup>13</sup>C NMR (Carbon NMR) Spectral Data

Carbon Atom	Chemical Shift (δ, ppm)
C=O (Aldehyde)	~185.0
C3 (Pyrazole ring)	~140.0
C4 (Pyrazole ring)	~110.0
C5 (Pyrazole ring)	~135.0

### Infrared (IR) Spectroscopy

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (Pyrazole)	3400 - 3100	Medium, Broad
C-H Stretch (Aromatic/Aldehyde)	3100 - 3000 / 2900 - 2700	Medium / Weak
C=O Stretch (Aldehyde)	1710 - 1685	Strong
C=N Stretch (Pyrazole)	1600 - 1585	Medium
C=C Stretch (Pyrazole)	1500 - 1400	Medium

### Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O
Molecular Weight	96.09 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Nominal Mass	96 u
Major Fragment (m/z)	68 (Loss of CO)
Major Fragment (m/z)	67 (Loss of N <sub>2</sub> H)

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **1H-Pyrazole-3-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

### <sup>1</sup>H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[\[3\]](#)
- Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Spectral width: 0-12 ppm

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds

- Pulse program: Proton-decoupled.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Place a small amount of **1H-Pyrazole-3-carbaldehyde** (1-2 mg) in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr).
- Gently grind the mixture to a fine, uniform powder.
- Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
  - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation:

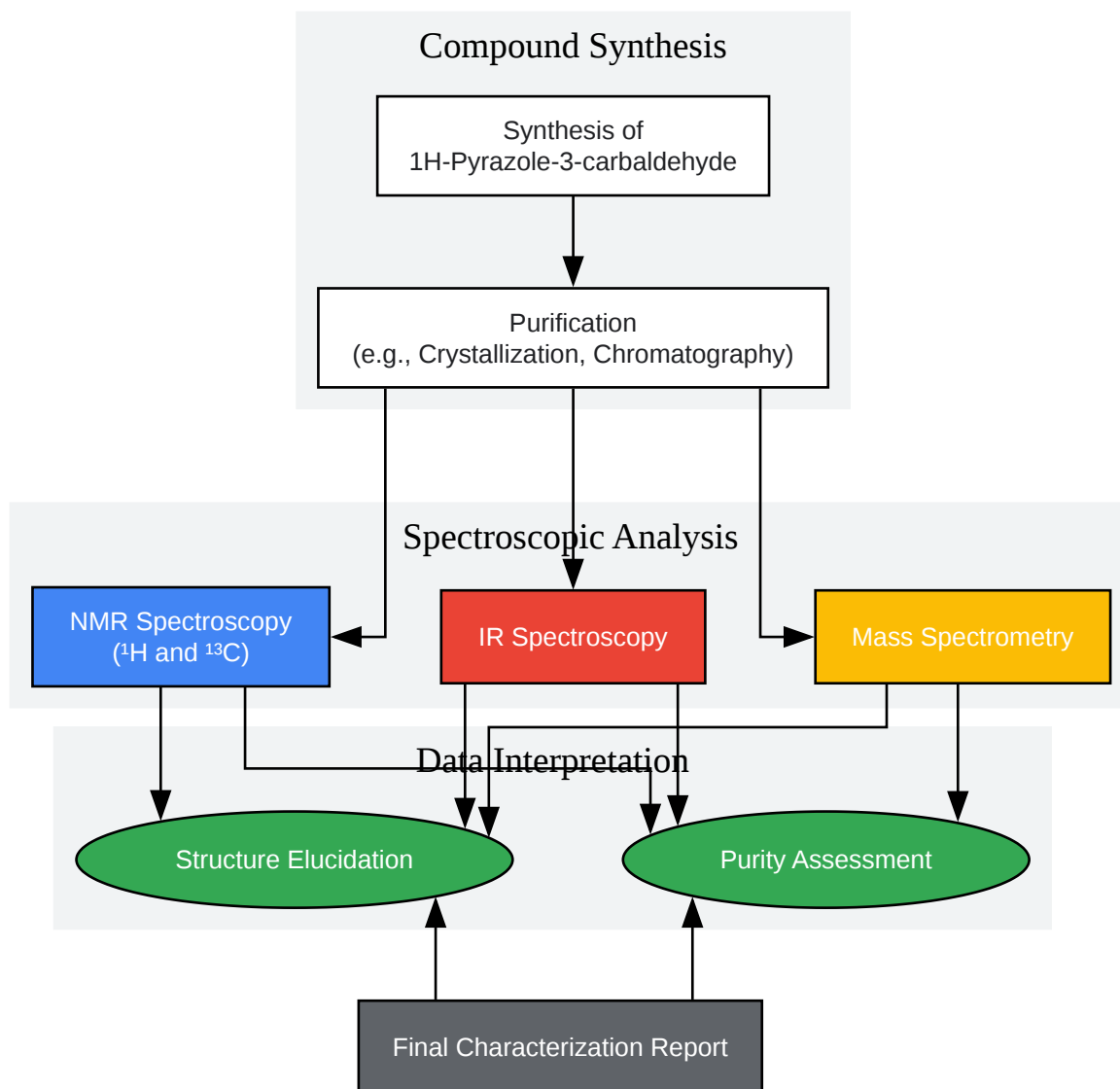
- Prepare a dilute solution of **1H-Pyrazole-3-carbaldehyde** in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Parameters:
  - Ionization energy: 70 eV.
  - Mass range:  $m/z$  30-200.
  - The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **1H-Pyrazole-3-carbaldehyde**.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Data of 1H-Pyrazole-3-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031687#spectroscopic-data-nmr-ir-mass-of-1h-pyrazole-3-carbaldehyde]

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